molecular formula C50H76F3N13O17 B15143188 Allo-aca (TFA)

Allo-aca (TFA)

Cat. No.: B15143188
M. Wt: 1188.2 g/mol
InChI Key: RXSGEFCZRUFXLM-LJOVWZGLSA-N
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Description

Allo-aca (TFA) is a designer peptide that acts as a potent antagonist of the leptin receptor. It is a peptidomimetic compound, meaning it mimics the structure and function of natural peptides. Allo-aca (TFA) has shown significant potential in various scientific research applications due to its high specificity and efficacy in blocking leptin signaling .

Preparation Methods

Allo-aca (TFA) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Allo-aca (TFA) undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties. Common reagents used in these reactions include dithiothreitol (DTT) for reduction and hydrogen peroxide for oxidation. .

Scientific Research Applications

Allo-aca, particularly in its trifluoroacetic acid salt form (Allo-aca TFA), is a leptin receptor antagonist with applications in scientific research. It is used to inhibit leptin signaling and function in in vitro and in vivo studies . Leptin, a hormone associated with obesity, plays a role in various biological processes, including angiogenesis and autoimmune diseases .

Ocular Neovascularization

Allo-aca has been shown to inhibit the angiogenic function of leptin, making it relevant in the study of ocular neovascularization .

  • Inhibition of VEGF-dependent proliferation and migration Allo-aca significantly reduces VEGF-dependent proliferation and migration at concentrations of 100–250 nmol/L .
  • Suppression of Akt and ERK1/2 signaling pathways Allo-aca suppresses VEGF-dependent long-term (24 h) stimulation of the Akt and ERK1/2 signaling pathways, but not acute (15 min) stimulation .
  • Reduction of pathological vascularization In a rat model of laser-induced choroidal neovascularization, Allo-aca (5 μg/eye) significantly reduced pathological vascularization, with efficacy similar to that of an anti-VEGF antibody (1 μg/eye) .

Autoimmune Diseases

Allo-aca's role as a leptin receptor antagonist has also found applications in research related to autoimmune diseases .

  • Experimental autoimmune thyroiditis (EAT) Studies using a mouse model of EAT have shown that Allo-aca can reduce thyroid follicle destruction and inflammatory cell infiltration . It also lowers thyroxine and thyroid autoimmune antibody levels .
  • Treg/Th17 cell differentiation Allo-aca can alter the differentiation of Treg/Th17 cells by inhibiting the leptin signaling pathway, alleviating thyroid injury in EAT mice . It increases the level of FOXP3 (a marker for Treg cells) and decreases the level of IL-17A (a marker for Th17 cells) in the thyroid gland .
  • Downregulation of STAT3, RORγt, and IL-17 Allo-aca decreases the levels of STAT3, RORγt, and IL-17 in the thyroid gland of EAT mice while upregulating FOXP3 .

Other potential applications

Mechanism of Action

Allo-aca (TFA) exerts its effects by binding to the leptin receptor and blocking its interaction with leptin. This inhibition prevents the activation of downstream signaling pathways, such as the Akt and ERK1/2 pathways, which are involved in cell proliferation, migration, and survival. By blocking leptin signaling, Allo-aca (TFA) can reduce the growth and spread of leptin-dependent tumors and other pathological conditions .

Comparison with Similar Compounds

Allo-aca (TFA) is unique among leptin receptor antagonists due to its high specificity and potency. Similar compounds include:

Properties

Molecular Formula

C50H76F3N13O17

Molecular Weight

1188.2 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C48H75N13O15.C2HF3O2/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27;3-2(4,5)1(6)7/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53);(H,6,7)/t24-,25-,29-,30-,31-,32-,33-,38-,39-;/m0./s1

InChI Key

RXSGEFCZRUFXLM-LJOVWZGLSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@H](C)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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